REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].C1CCCCC1.O.C([O-])([O-])=[O:17].[Na+].[Na+]>CCCCCC>[CH3:1][CH:2]1[O:17][C:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:3.4.5|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
finally extracted with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
After solvent distillation, one
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCCC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |